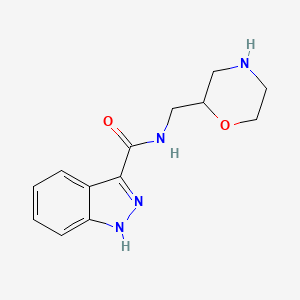
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protein that plays a crucial role in the activation of immune cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 by binding to its active site. MALT1 is a protease that cleaves various substrates involved in immune cell activation, including NF-κB signaling proteins. By inhibiting MALT1, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide blocks the activation of immune cells and the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and physiological effects:
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by immune cells, which are involved in the pathogenesis of autoimmune disorders. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide is its specificity for MALT1, which reduces off-target effects compared to other inhibitors that target multiple proteases. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has limited solubility in aqueous solutions, which can affect its efficacy in some experimental settings. In addition, N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
There are several potential future directions for the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the use of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. In addition, further studies are needed to determine the safety and efficacy of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide in human clinical trials. Finally, the development of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties could expand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1H-indazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and triethylamine to yield N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide inhibits the proteolytic activity of MALT1 and blocks the activation of immune cells, including T cells and B cells. In vivo studies have demonstrated that N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide suppresses the growth of lymphoma and leukemia cells in mouse models. N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide has also shown efficacy in mouse models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(morpholin-2-ylmethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-13(15-8-9-7-14-5-6-19-9)12-10-3-1-2-4-11(10)16-17-12/h1-4,9,14H,5-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLJGHHPPCFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
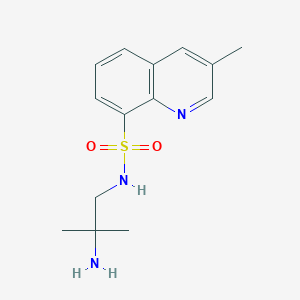
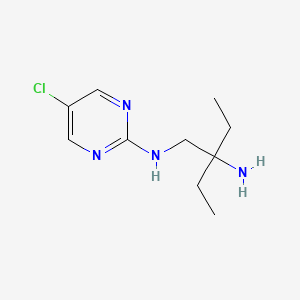
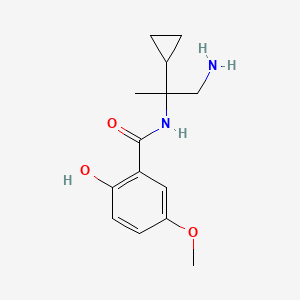
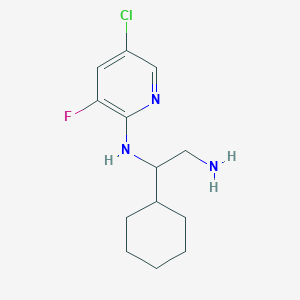
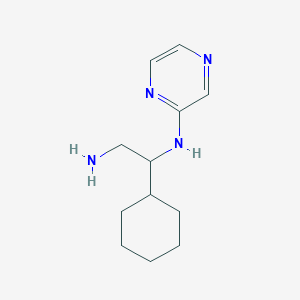
![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)
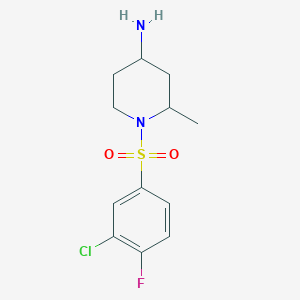
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)
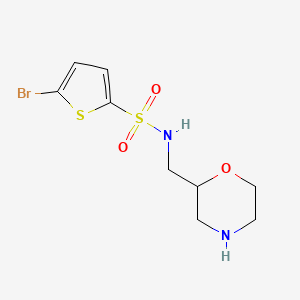
![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
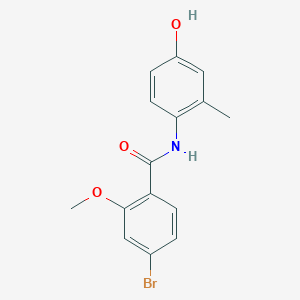
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)